molecular formula C11H16N2 B14562557 5H-Cyclohepta[c]pyridin-3-amine, 6,7,8,9-tetrahydro-1-methyl- CAS No. 61704-71-0

5H-Cyclohepta[c]pyridin-3-amine, 6,7,8,9-tetrahydro-1-methyl-

Cat. No.: B14562557
CAS No.: 61704-71-0
M. Wt: 176.26 g/mol
InChI Key: RZFKFXOSWYOZAQ-UHFFFAOYSA-N
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Description

5H-Cyclohepta[c]pyridin-3-amine, 6,7,8,9-tetrahydro-1-methyl- is a heterocyclic compound with a unique structure that combines a cycloheptane ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclohepta[c]pyridin-3-amine, 6,7,8,9-tetrahydro-1-methyl- typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of cycloheptanone with aminopyridine derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sodium ethoxide or sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5H-Cyclohepta[c]pyridin-3-amine, 6,7,8,9-tetrahydro-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or alkylated products.

Scientific Research Applications

5H-Cyclohepta[c]pyridin-3-amine, 6,7,8,9-tetrahydro-1-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5H-Cyclohepta[c]pyridin-3-amine, 6,7,8,9-tetrahydro-1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar structure but with a cyclopentane ring instead of a cycloheptane ring.

    6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine: Lacks the amine group present in 5H-Cyclohepta[c]pyridin-3-amine, 6,7,8,9-tetrahydro-1-methyl-.

Uniqueness

5H-Cyclohepta[c]pyridin-3-amine, 6,7,8,9-tetrahydro-1-methyl- is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61704-71-0

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-amine

InChI

InChI=1S/C11H16N2/c1-8-10-6-4-2-3-5-9(10)7-11(12)13-8/h7H,2-6H2,1H3,(H2,12,13)

InChI Key

RZFKFXOSWYOZAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCCC2=CC(=N1)N

Origin of Product

United States

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